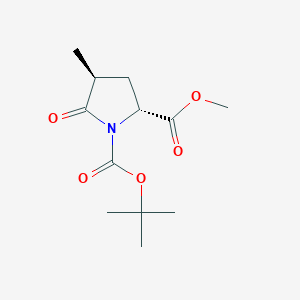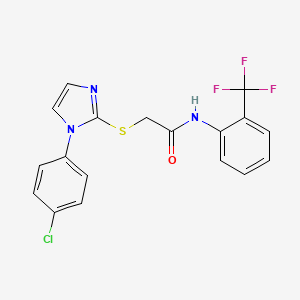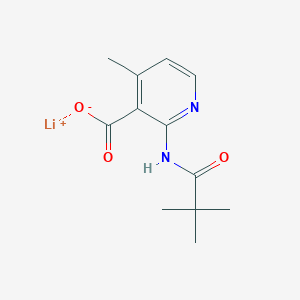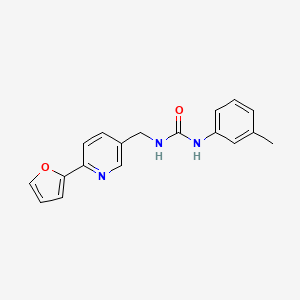
4-Bromo-3-methylbenzenecarbothioamide
Vue d'ensemble
Description
4-Bromo-3-methylbenzenecarbothioamide is a chemical compound with the CAS Number: 41963-21-7 . It has a molecular weight of 230.13 . The IUPAC name for this compound is 4-bromo-3-methylbenzenecarbothioamide .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-methylbenzenecarbothioamide is 1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Bromo-3-methylbenzenecarbothioamide is a powder that is stored at room temperature . It has a melting point of 139-140 degrees .Applications De Recherche Scientifique
Radiosynthesis of Ligands for Serotonin Receptors : Mertens et al. (1994) synthesized a radioiodinated ligand with high affinity and selectivity for 5HT2-receptors, which is promising for gamma-emission tomography. This research contributes to the development of imaging probes for brain studies (Mertens et al., 1994).
Phenothiazines Synthesis via Smiles Rearrangement : Sharma et al. (2002) reported the synthesis of phenothiazines, which have a broad spectrum of pharmacological activities, through the Smiles rearrangement of dimethylbenzenethiols. This process contributes to the field of medicinal chemistry (Sharma et al., 2002).
Electrochemical Formation of Tetrahydrofuran Derivatives : Esteves et al. (2007) studied the controlled-potential reduction of bromoethers catalyzed by nickel, leading to high yields of tetrahydrofuran derivatives. This work has implications in organic synthesis (Esteves et al., 2007).
Amyloid Imaging Probes for Neurodegenerative Disorders : Ishikawa et al. (2004) explored the use of thioflavin and Congo red derivatives as imaging probes for amyloid lesions in transmissible spongiform encephalopathies, providing insight into diagnostics and treatment of these diseases (Ishikawa et al., 2004).
Synthesis of Thiazole Carboxylate : Jian-p (2014) described the synthesis of 4-hydroxybenzenecarbothioamide, used as an intermediate in the preparation of febuxostat, a medication for gout. This research is significant in pharmaceutical chemistry (Jian-p, 2014).
Antioxidant and Anticancer Activities of Bromophenol Derivatives : Dong et al. (2022) studied the biological activities of synthesized bromophenol derivatives, demonstrating their potential in antioxidant and anticancer applications. This research contributes to the development of new therapeutic agents (Dong et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-methylbenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZNWLAZQWBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzenecarbothioamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)






![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)